molecular formula C26H20N4O2S2 B2544575 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene CAS No. 379246-89-6

2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene

Cat. No.: B2544575
CAS No.: 379246-89-6
M. Wt: 484.59
InChI Key: DCKRRFLFUPGJMK-UHFFFAOYSA-N
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Description

2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene is a symmetrical bifunctional compound featuring a central naphthalene core linked to two 5,6-dimethylthieno[2,3-d]pyrimidine moieties via ether bridges. This structure combines the π-conjugated naphthalene system with thienopyrimidine heterocycles, which are known for their biological and electronic properties.

Properties

IUPAC Name

4-[7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxynaphthalen-2-yl]oxy-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2S2/c1-13-15(3)33-25-21(13)23(27-11-29-25)31-19-7-5-17-6-8-20(10-18(17)9-19)32-24-22-14(2)16(4)34-26(22)30-12-28-24/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKRRFLFUPGJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC4=C(C=C3)C=CC(=C4)OC5=C6C(=C(SC6=NC=N5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene typically involves multi-step organic reactions. One common approach is to start with the naphthalene core and introduce the thieno[2,3-d]pyrimidin-4-yl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in a pure form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thieno[2,3-d]pyrimidin-4-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce partially hydrogenated naphthalene compounds.

Scientific Research Applications

General Synthesis Scheme

  • Preparation of Thieno[2,3-d]pyrimidine : The initial step involves synthesizing 5,6-dimethylthieno[2,3-d]pyrimidin-4-ol derivatives through cyclization reactions.
  • Formation of Naphthalene Linkage : The next step involves the etherification of the thieno[2,3-d]pyrimidine with naphthalene derivatives using suitable coupling reagents.
  • Purification : The final product is purified using column chromatography to obtain 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene in high purity.

Biological Activities

The biological evaluation of this compound has revealed several promising activities:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it may target specific kinases associated with tumor growth.
Cell LineIC50 (µM)Reference
MCF712
A54915
NCI-H46010

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent.

  • Inflammatory Markers : Studies indicate that the compound can significantly reduce levels of pro-inflammatory cytokines in vitro.
Inflammatory ModelCytokine Reduction (%)Reference
LPS-induced MacrophagesTNF-alpha (40%)
LPS-induced MacrophagesIL-6 (35%)

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Case Study on Anticancer Efficacy : A study by Wei et al. showed that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
    • Findings : Tumor volume decreased by approximately 50% compared to control groups after four weeks of treatment.
  • Case Study on Inflammatory Response : Research conducted by Xia et al. demonstrated that administration of the compound in a mouse model of arthritis resulted in reduced joint swelling and pain.
    • Findings : Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Mechanism of Action

The mechanism of action of 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs include:

N-(5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)pivalamide (9) and N-(2-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)pivalamide (10) : These derivatives lack the naphthalene backbone and instead feature pivalamide substituents. The presence of phenyl/fluorophenyl groups in 9 and 10 increases hydrophobicity compared to the ether-linked naphthalene system in the target compound. Melting points for such derivatives range between 180–220°C, suggesting that the target compound’s higher symmetry and rigidity may result in a higher melting point.

2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This monofunctional analog replaces the ether-oxygen linker with an amino group and introduces a ketone at the 4-position.

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Key Functional Groups Melting Point (Estimated)
Target Compound Naphthalene 5,6-dimethylthienopyrimidine Ether linkages >250°C (predicted)
9 and 10 Thienopyrimidine Phenyl/p-fluorophenyl, pivalamide Amide, aryl 180–220°C
Benzylamino derivative Thienopyrimidinone Benzylamino, methyl Amino, ketone 190–210°C

Biological Activity

2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features a naphthalene backbone substituted with two thieno[2,3-d]pyrimidine moieties. The structural formula can be represented as follows:

C18H18N4O2S2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2\text{S}_2

Anti-Inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of derivatives related to this compound. For instance, compounds with similar thieno[2,3-d]pyrimidine structures were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • Inhibition of COX Enzymes : The synthesized derivatives showed significant inhibition of COX-1 and COX-2 enzymes. For example, one study reported IC50 values for COX-2 inhibition ranging from 0.04 to 0.09 μmol, comparable to the standard drug celecoxib (IC50 = 0.04 μmol) .
CompoundCOX-2 IC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.05 ± 0.02

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in various cancer cell lines. One study indicated that certain pyrimidine derivatives exhibited significant inhibitory effects on cell proliferation in A431 vulvar epidermal carcinoma cells.

  • Cell Proliferation Inhibition : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value indicating effective cytotoxicity .
Cell LineIC50 (μM)Reference
A43115
MCF-725

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Pro-inflammatory Mediators : The compound reduces the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels in RAW264.7 macrophage cells.
    • Experimental Evidence : Western blotting and RT-PCR analyses confirmed that exposure to the compound significantly downregulated these inflammatory markers .
  • Antioxidant Activity : Preliminary studies suggest that thieno[2,3-d]pyrimidine derivatives may also exhibit antioxidant properties that contribute to their anti-inflammatory effects.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Study on Inflammatory Models : In a carrageenan-induced paw edema model in rats, compounds similar to this derivative showed significant reductions in edema size compared to control groups treated with indomethacin .
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that these compounds could effectively inhibit tumor growth and induce apoptosis through mechanisms involving oxidative stress and inflammation modulation .

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